2-Phenyl-1-(piperazin-1-yl)propan-1-one
Descripción
Structure
2D Structure
Propiedades
Número CAS |
1211459-74-3 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-phenyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-11(12-5-3-2-4-6-12)13(16)15-9-7-14-8-10-15/h2-6,11,14H,7-10H2,1H3 |
Clave InChI |
ZWEYWDWMIFZUJI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCNCC2 |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring, piperazine modifications, or propanone backbone alterations. These variations influence physicochemical properties, synthetic feasibility, and biological activity.
Table 1: Structural Analogues and Key Features
Key Observations :
- Bulky Substituents: Pivaloyl (2,2-dimethylpropanoyl) groups, as in CAS 155295-47-9, introduce steric hindrance, which may lower synthetic yields (e.g., 69% in ) compared to simpler aryl derivatives (95–97% yields in dichlorophenyl/phenoxyphenyl analogs) .
- Hydrophilic Modifications : Hydroxy-methyl derivatives (e.g., 2-hydroxy-2-methyl) increase polarity, impacting solubility and pharmacokinetics .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Pharmacological Activity
Metabolic Stability
- Persistence of Metabolites: Bromophenyl-piperazinone derivatives (e.g., 1-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-one) are resistant to ultrafiltration, indicating prolonged half-life .
- Biodegradability: Hydroxy or amino substituents may enhance metabolic clearance compared to halogenated analogs .
Métodos De Preparación
General Synthetic Strategy
The synthesis of 2-Phenyl-1-(piperazin-1-yl)propan-1-one typically involves the nucleophilic substitution or coupling of a piperazine derivative with a suitable phenyl-propanone precursor. The key step is the formation of the piperazinyl-propanone linkage, often achieved by reacting piperazine or its derivatives with halogenated or activated ketone intermediates.
Preparation of Piperazine-Containing Intermediates
A critical precursor is 3-(piperazin-1-yl)propan-1-amine, which can be synthesized by nucleophilic substitution of piperazine with 3-chloropropylamine under basic conditions. This reaction proceeds in solvents like ethanol or methanol at mild temperatures (40–60°C) with bases such as sodium hydroxide or potassium carbonate. The product is isolated by acid-base extraction and organic solvent purification.
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| Nucleophilic substitution | Piperazine + 3-chloropropylamine | Base (NaOH/K2CO3), EtOH/MeOH, 40-60°C | Yields 3-(piperazin-1-yl)propan-1-amine |
This intermediate provides the propanone side chain attachment site for further functionalization.
Formation of this compound
Direct Acylation Route
One approach involves acylation of the piperazine nitrogen with phenyl-substituted acyl chlorides or activated esters of phenylpropanone derivatives. This reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to scavenge HCl formed during the reaction.
- The piperazine nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.
- The reaction is generally conducted at low temperatures (0–25°C) to control reactivity and avoid side reactions.
Reductive Amination Route
Alternatively, reductive amination can be employed by reacting piperazine with phenylacetone or related ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows the formation of the piperazinyl-propanone linkage in one step under mild conditions.
Reduction of Nitro-Substituted Intermediates
In related synthetic routes (for example, in vortioxetine synthesis), nitro-substituted phenylpiperazine intermediates are reduced to the corresponding amines using catalytic hydrogenation or chemical reductants such as sodium dithionite, thiourea dioxide, or sodium hydroxymethanesulfinate (Rongalite).
| Reducing Agent | Conditions | Notes |
|---|---|---|
| Catalytic hydrogenation | H2 gas, Pd/C catalyst, room temperature | Clean reduction, scalable |
| Sodium dithionite | Aqueous solution, mild heating | Alternative chemical reduction |
| Thiourea dioxide | Mild aqueous conditions | Selective reduction |
| Rongalite | Mild aqueous conditions | Effective for nitro to amine conversion |
This reduction step is crucial when nitro groups are present on the aromatic ring prior to piperazine coupling.
Representative Synthetic Scheme (Based on Patent WO2015107057A1)
| Step | Intermediate | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | N-arylation of piperazine with 1-fluoro-2-nitrobenzene | Nucleophilic aromatic substitution | K2CO3 in DMF, 50°C, 17 h | High yield (99%) |
| 2 | Reduction of nitro group to amine | Catalytic hydrogenation or chemical reductants | Pd/C, H2 or Na2S2O4 | Quantitative conversion |
| 3 | Coupling with propanone derivative | Acylation or reductive amination | Base, solvent, mild temperature | Formation of target compound |
This sequence highlights the stepwise construction of the piperazine-phenyl-propanone framework.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Piperazine + 3-chloropropylamine | SN2 substitution | Base, EtOH/MeOH, 40-60°C | Straightforward, high yield | Requires halogenated amine |
| Acylation | Piperazine + phenylpropanoyl chloride | Nucleophilic acyl substitution | Base, DCM/THF, 0–25°C | Direct ketone attachment | Sensitive to moisture |
| Reductive amination | Piperazine + phenylacetone + reducing agent | Reductive amination | Mild, room temp | One-step, mild conditions | Requires careful control of reducing agent |
| Nitro reduction | Nitro intermediate | Catalytic or chemical reduction | H2/Pd-C or Na2S2O4, mild heat | Efficient nitro to amine conversion | Additional step if nitro present |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-phenyl-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves alkylation of piperazine derivatives with a propanone backbone. Key steps include:
-
Nucleophilic substitution : Reacting piperazine with α-brominated ketones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
-
Yield optimization : Catalytic bases like triethylamine enhance nucleophilicity, while inert atmospheres (N₂) prevent oxidation .
Table 1: Synthesis Conditions
Step Reagents/Conditions Yield Purity Reference Alkylation α-Bromoacetophenone, DMF, 70°C 65–70% 90% Purification Ethyl acetate/hexane (3:7) – 95%
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use multi-modal spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine N-CH₂), δ 2.6–3.0 ppm (propanone backbone) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths (C–N: ~1.45 Å) and angles .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (m/z 245.2 [M+H]⁺) .
Advanced Research Questions
Q. How can contradictory pharmacological data for piperazine-propanone derivatives be resolved?
- Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:
-
Comparative assays : Use radioligand binding assays (³H-labeled ligands) with purified receptors to quantify Ki values .
-
Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens at the phenyl ring) to test selectivity trends .
-
In silico modeling : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites .
Table 2: Pharmacological Data Comparison
Derivative Target Receptor Ki (nM) Selectivity Ratio (5-HT₂A/D₂) Reference Parent compound 5-HT₂A 120 ± 15 1.8 4-Fluoro analog D₂ 85 ± 10 0.5
Q. What strategies address low crystallinity in piperazine-propanone derivatives during X-ray analysis?
- Methodological Answer : Poor crystal quality can be mitigated via:
- Co-crystallization : Add small-molecule additives (e.g., benzoic acid) to stabilize lattice interactions .
- Temperature gradients : Slow cooling (0.5°C/hour) from saturated ethanol solutions .
- CCP4 suite tools : Use REFMAC5 for twinned data refinement and PHASER for experimental phasing .
Q. How can computational models predict metabolic stability of this compound?
- Methodological Answer :
- Metabolite identification : CYP450 isoform screening (e.g., CYP3A4, CYP2D6) using liver microsomes and LC-MS/MS .
- ADMET prediction : SwissADME calculates logP (2.1), topological polar surface area (45 Ų), and CYP inhibition profiles .
- MD simulations : GROMACS models hydrolysis rates of the propanone backbone in physiological pH .
Data Contradiction Analysis
Q. Why do solubility studies of this compound vary across literature reports?
- Methodological Answer : Discrepancies arise from:
- pH dependence : Solubility in water increases from 0.1 mg/mL (pH 7) to 2.5 mg/mL (pH 2) due to piperazine protonation .
- Polymorphism : Amorphous vs. crystalline forms exhibit 10-fold solubility differences (DSC/TGA required for phase identification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
